![molecular formula C26H28ClN5O2S B2528207 1-((4-氯苄基)硫)-N-环戊基-4-异丁基-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-8-甲酰胺 CAS No. 1114652-86-6](/img/structure/B2528207.png)
1-((4-氯苄基)硫)-N-环戊基-4-异丁基-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28ClN5O2S and its molecular weight is 510.05. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Recent studies have reported that derivatives of quinazoline compounds exhibit antimicrobial properties. For instance, certain synthesized quinazoline derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 12 mm and minimal inhibitory concentration (MIC) values around 75 to 80 mg/mL . The incorporation of triazole moieties enhances the antimicrobial efficacy of these compounds, suggesting that 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide may possess similar properties.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In a study focused on the synthesis of related triazoloquinazoline derivatives, certain compounds demonstrated significant inhibition of nitric oxide (NO) release in RAW264.7 cells induced by lipopolysaccharides (LPS) . Notably, these compounds were found to inhibit COX-2 and iNOS pathways, which are crucial in inflammatory responses. This suggests that 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide could be a candidate for developing new anti-inflammatory drugs.
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. Research indicates that some compounds within this class can inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation . The potential for 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide to act as an anticancer agent warrants further investigation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. The presence of specific substituents on the quinazoline ring can significantly influence biological activity. For example:
Substituent | Effect |
---|---|
Chlorobenzyl group | Enhances antimicrobial activity |
Cyclopentyl moiety | Increases lipophilicity and bioavailability |
Isobutyl group | Modulates pharmacokinetic properties |
This table illustrates how modifications to the chemical structure can affect the compound's biological properties.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated various triazoloquinazoline derivatives for their anti-inflammatory effects using an in vitro model. Among these compounds, one derivative showed superior inhibition of NO production compared to standard anti-inflammatory drugs such as ibuprofen . This highlights the therapeutic potential of related compounds in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, synthesized quinazoline derivatives were tested against multiple pathogens. The results indicated that specific structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria . Such findings support the hypothesis that 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide may also exhibit similar antimicrobial characteristics.
作用机制
Target of Action
The primary targets of this compound are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a disruption in the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the downstream signaling events, which include the activation of various transcription factors and the expression of genes involved in cell proliferation, survival, and angiogenesis .
Result of Action
The inhibition of c-Met and VEGFR-2 by the compound leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells that overexpress these kinases . This results in a reduction in tumor growth and potentially, tumor regression .
生化分析
Biochemical Properties
Triazoloquinazolines, including our compound of interest, are known to interact with a variety of enzymes and receptors in biological systems
Cellular Effects
Similar triazoloquinazoline derivatives have shown antiproliferative activities against various cancer cell lines .
Molecular Mechanism
Triazoloquinazolines are known to bind to various enzymes and receptors, which could lead to changes in gene expression and enzyme activity .
生物活性
1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound with potential biological activity. Its complex structure includes a triazole ring and a quinazoline moiety, which are known to exhibit various pharmacological effects. This article explores the biological activity of this compound through available research findings and data.
- Molecular Formula : C26H28ClN5O2S
- Molecular Weight : 510.1 g/mol
- CAS Number : 1114652-86-6
The biological activity of compounds similar to 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide often involves interactions with various biological targets such as enzymes and receptors. The presence of the triazole ring enhances its ability to bind to these targets, potentially influencing various biochemical pathways.
Biological Activity Overview
Research indicates that compounds containing triazole and quinazoline structures can exhibit a range of biological activities including:
- Antimicrobial Activity :
- Antiparasitic Activity :
- Anticancer Properties :
Table 1: Summary of Biological Activities
Example Study
In a study evaluating the biological activity of triazole derivatives, researchers synthesized several compounds and tested their efficacy against various pathogens. The results indicated that modifications in the structure significantly influenced their antimicrobial potency. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes and metabolic pathways .
属性
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2S/c1-16(2)14-31-24(34)21-12-9-18(23(33)28-20-5-3-4-6-20)13-22(21)32-25(31)29-30-26(32)35-15-17-7-10-19(27)11-8-17/h7-13,16,20H,3-6,14-15H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOCLTQNKRSWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。